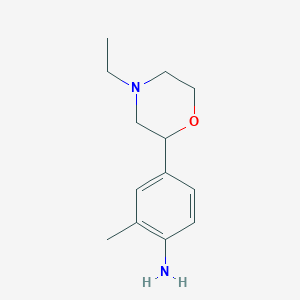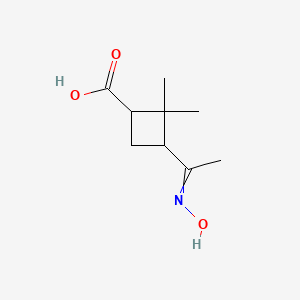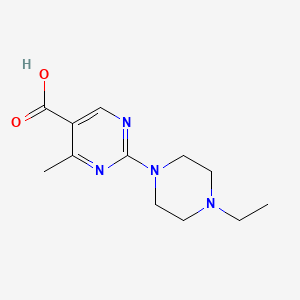
4-(4-Ethylmorpholin-2-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylmorpholin-2-yl)-2-methylaniline is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline typically involves the reaction of 4-ethylmorpholine with 2-methylaniline under specific conditions. One common method involves the use of a coupling reaction, where the two reactants are combined in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of high-purity reactants, controlled temperature and pressure, and efficient separation and purification techniques to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The choice of reagent and reaction conditions depends on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
4-(4-Ethylmorpholin-2-yl)-2-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can be compared with other morpholine derivatives, such as:
- 4-(4-Methylmorpholin-2-yl)-2-methylaniline
- 4-(4-Propylmorpholin-2-yl)-2-methylaniline
- 4-(4-Butylmorpholin-2-yl)-2-methylaniline
These compounds share similar structural features but differ in the nature of the substituents on the morpholine ring. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(4-ethylmorpholin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H20N2O/c1-3-15-6-7-16-13(9-15)11-4-5-12(14)10(2)8-11/h4-5,8,13H,3,6-7,9,14H2,1-2H3 |
InChI Key |
TYRPMHSZEWFSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)



![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)








